molecular formula C10H5Cl2NO3 B12114016 3-(2,4-Dichlorophenyl)isoxazole-5-carboxylic acid

3-(2,4-Dichlorophenyl)isoxazole-5-carboxylic acid

Cat. No.: B12114016
M. Wt: 258.05 g/mol
InChI Key: PFCYSLONMMRZPL-UHFFFAOYSA-N
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Description

3-(2,4-Dichlorophenyl)isoxazole-5-carboxylic acid is a chemical compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of two chlorine atoms on the phenyl ring and a carboxylic acid group on the isoxazole ring. Isoxazoles are known for their diverse biological activities and are commonly used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dichlorophenyl)isoxazole-5-carboxylic acid typically involves the cycloaddition reaction of an alkyne with a nitrile oxideThe nitrile oxide can be generated in situ from the corresponding oxime using an oxidizing agent such as chloramine-T .

Industrial Production Methods

Industrial production methods for isoxazole derivatives often employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity. Microwave-assisted synthesis is one such method that has been explored for the efficient production of isoxazole derivatives .

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dichlorophenyl)isoxazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2,4-Dichlorophenyl)isoxazole-5-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,4-Dichlorophenyl)isoxazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the growth of bacterial cells by targeting essential enzymes involved in cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,6-Dichlorophenyl)isoxazole-5-carboxylic acid
  • 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid
  • 3-(4-Chlorophenyl)isoxazole-5-carboxylic acid

Uniqueness

3-(2,4-Dichlorophenyl)isoxazole-5-carboxylic acid is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of two chlorine atoms at the 2 and 4 positions can enhance its binding affinity to certain molecular targets, making it a valuable compound for medicinal chemistry .

Properties

Molecular Formula

C10H5Cl2NO3

Molecular Weight

258.05 g/mol

IUPAC Name

3-(2,4-dichlorophenyl)-1,2-oxazole-5-carboxylic acid

InChI

InChI=1S/C10H5Cl2NO3/c11-5-1-2-6(7(12)3-5)8-4-9(10(14)15)16-13-8/h1-4H,(H,14,15)

InChI Key

PFCYSLONMMRZPL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=NOC(=C2)C(=O)O

Origin of Product

United States

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